molecular formula C19H17ClN4O6 B2496460 1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene CAS No. 478046-49-0

1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene

Cat. No.: B2496460
CAS No.: 478046-49-0
M. Wt: 432.82
InChI Key: BOZHKOACNZJEFC-CJLVFECKSA-N
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Description

1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene, abbreviated as 1-2-CACOICDNB, is an organic compound with a complex structure that has been studied for its potential applications in scientific research. This compound is an important building block in the synthesis of various compounds, and is widely used in the synthesis of drugs, pesticides, and other compounds. Its structure and reactivity make it an ideal starting material for the synthesis of a wide range of compounds.

Scientific Research Applications

Molecular Polarisability and Stereochemistry

Research on dinitrobenzenes, closely related to the compound , has been pivotal in understanding molecular polarisability and stereochemistry. The study by Calderbank, Fèvre, and Ritchie (1968) on the dipole moments and molar Kerr constants of dinitrobenzenes revealed insights into the configurations of these molecules in dissolved states, highlighting the rotation of nitro-groups and the resonance-stabilized planar configurations in solution. This research helps in comprehending the molecular behavior of complex dinitrobenzenes derivatives, including the one specified, by providing a foundation for the investigation of their stereochemical properties and interactions in various solvents (Calderbank, Fèvre, & Ritchie, 1968).

Synthesis and Selectivity in Addition Reactions

The synthesis of cyclohexane derivatives, as detailed by Kaya, Menzek, and Şahin (2014), involves selective brominations and a series of reactions that lead to the formation of tetrasubstituted cyclohexane derivatives. This research demonstrates the utility of dinitrobenzene derivatives in creating structurally diverse compounds through selective addition reactions, providing a useful approach for the synthesis of complex molecules similar to the compound of interest (Kaya, Menzek, & Şahin, 2014).

Electrophilic Additions and Reaction Rate Enhancement

Campbell and Hogg (1966) explored the electrophilic additions to alkenes, particularly the reaction of 2,4-dinitrobenzenesulphenyl bromide with cyclohexene, and observed significant rate enhancements with the addition of 1-substituted 2,4-dinitrobenzenes. Their findings contribute to understanding the catalytic activities of dinitrobenzene derivatives and their potential in accelerating reaction rates, relevant for the applications of similar compounds in organic synthesis (Campbell & Hogg, 1966).

Photolysis and Reactivity of Aniline Derivatives

The work by Guizzardi et al. (2001) on the photolysis of 4-chloroaniline demonstrates the generation and reactivity of the aminophenyl cation, which is relevant to understanding the behavior of chloroanilino compounds under light exposure. This research aids in grasping the complex photochemical reactions that similar compounds might undergo, including the formation of intermediate cyclohexadienyl cations and their subsequent reactions (Guizzardi et al., 2001).

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(2-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O6/c20-15-6-2-4-8-17(15)21-19(25)30-22-16-7-3-1-5-13(16)14-10-9-12(23(26)27)11-18(14)24(28)29/h2,4,6,8-11,13H,1,3,5,7H2,(H,21,25)/b22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZHKOACNZJEFC-CJLVFECKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC=C2Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)NC2=CC=CC=C2Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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